molecular formula C21H21N5O2S B11043753 2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide

2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide

Cat. No.: B11043753
M. Wt: 407.5 g/mol
InChI Key: GIBNLSJCZLBILE-UHFFFAOYSA-N
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Description

2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide is a complex organic compound with a unique structure that combines a triazolopyrimidine core with a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Phenylacetamide Moiety: This step involves the acylation of the intermediate compound with phenylacetic acid derivatives under conditions such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, the compound is investigated for its potential antimicrobial and antifungal properties. Studies have shown that derivatives of triazolopyrimidine exhibit significant activity against various pathogens .

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates of enzymes, potentially inhibiting their activity. The phenylacetamide moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-methylacetamide
  • 2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-ethylacetamide

Uniqueness

The uniqueness of 2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity due to the presence of the phenylacetamide moiety.

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-phenylacetamide

InChI

InChI=1S/C21H21N5O2S/c1-14-7-9-15(10-8-14)13-29-21-24-20-23-19(28)16(12-26(20)25-21)11-18(27)22-17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3,(H,22,27)(H,23,24,25,28)

InChI Key

GIBNLSJCZLBILE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN3CC(C(=O)NC3=N2)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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